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Introduction

The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial histone
acetyltransferase (HAT) that plays a pivotal role in transcriptional regulation, cell cycle control,
differentiation, and apoptosis. Its enzymatic activity, which involves the transfer of an acetyl
group from acetyl-coenzyme A (acetyl-CoA) to the e-amino group of lysine residues on histone
and non-histone proteins, is fundamental to its function as a transcriptional coactivator.
Dysregulation of p300's catalytic activity has been implicated in a variety of diseases, including
cancer, making it a significant target for therapeutic intervention.

Recent structural and biochemical studies have illuminated the catalytic mechanism of p300,
favoring a Theorell-Chance model, often described as a "hit-and-run" mechanism. This is in
contrast to earlier proposals of a Ping-Pong or a classic ternary complex mechanism. The
Theorell-Chance mechanism is a specific type of ordered sequential Bi-Bi reaction where the
release of the first product is the rate-limiting step and a stable ternary enzyme-substrate
complex does not accumulate. In the context of p300, this implies a transient interaction of the
histone substrate with the p300-acetyl-CoA binary complex.

This technical guide provides a comprehensive overview of the Theorell-Chance catalytic
mechanism in p300, presenting quantitative kinetic data, detailed experimental protocols for
studying its activity, and visualizations of the catalytic process and associated signaling
pathways.
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The Theorell-Chance Mechanism in p300

The catalytic cycle of p300 following the Theorell-Chance mechanism can be summarized as
follows:

¢ Binding of Acetyl-CoA: The catalytic cycle initiates with the binding of the first substrate,
acetyl-CoA, to the p300 enzyme. This binding event is thought to induce a conformational
change in p300, preparing it for the subsequent interaction with the histone substrate.

» Transient Binding of Histone Substrate: The second substrate, a histone protein, then
transiently associates with the p300-acetyl-CoA complex. This "hit-and-run" interaction is
characterized by a weak and short-lived binding, where the target lysine residue of the
histone enters the active site.

o Acetyl Transfer: The acetyl group is then transferred from acetyl-CoA to the e-amino group of
the target lysine residue on the histone substrate.

» Dissociation of Acetylated Histone: The first product, the acetylated histone, rapidly
dissociates from the enzyme.

» Dissociation of Coenzyme A: Finally, the second product, coenzyme A (CoA), is released
from the enzyme, regenerating the free p300 enzyme, which can then initiate another
catalytic cycle.

A key feature of this mechanism is that a stable ternary complex of p300-acetyl-CoA-histone
does not accumulate to a significant concentration during the steady-state reaction.

Logical Relationship Diagram of the Theorell-Chance
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Caption: A diagram illustrating the ordered sequential Theorell-Chance catalytic mechanism of
p300.

Quantitative Data on p300 Catalytic Activity

The following tables summarize the kinetic parameters for p300 with its substrates and
inhibitors. The data has been compiled from various studies and presented here for easy
comparison. It is important to note that kinetic parameters can vary depending on the specific
assay conditions, substrate source, and form of the enzyme used (full-length vs. catalytic
domain).

Table 1: Kinetic Parameters for p300 with Histone
Substrates

Histone . ..
Hill Coefficient
Substrate K1/2 (pM) kcat (s-1) Reference

s (nH)

(Lysine Site)
. 499 +0.30 x 10-

Histone H3 (K9) 17.70 £ 3.53 3 0.28 + 0.06 [1]
_ 12.53 £ 0.65 x

Histone H3 (K14) 7.84+£0.20 10.3 1.60 + 0.09 [1]
_ 47.06 £ 2.32 X

Histone H3 (K18) 5.98 +0.17 10.3 7.87+£0.45 [1]
_ 1.25+0.02 x 10-

Histone H3 (K23) 1.83+0.04 3 1.21+0.04 [1]
_ 1.84 £ 0.03 x 10-

Histone H4 (K5) 1.84 +0.08 3 1.48 £ 0.08 [1]
_ 1.34 +0.02 x 10-

Histone H4 (K8) 2.14+£0.10 3 1.45+0.09
_ 1.47 +0.02 x 10-

Histone H4 (K12) 1.86 + 0.07 3 1.48 £ 0.08
] 1.05 £ 0.04 x 10-

Histone H4 (K16) 1.68+0.24 1.22+0.20
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Note: K1/2 is the substrate concentration at half-maximal velocity, used for enzymes exhibiting
cooperative binding.

Substrate Km (pM) Reference

Acetyl-CoA 85+1.4

ble 3: Inhibition ¢ i) for p200 Inhibi

Type of
Type of o
o . o Inhibition vs.
Inhibitor Ki (nM) Inhibition vs. . Reference
Histone
Acetyl-CoA
Substrate
C646 400 = 60 Competitive Noncompetitive
L002 1980 (IC50) Not specified Not specified

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of p300 catalytic activity and
the screening of potential inhibitors. Below are protocols for commonly used assays.

Radioactive Filter Binding Assay for p300 HAT Activity

This assay measures the incorporation of radiolabeled acetyl groups from [3H]acetyl-CoA or
[14C]Jacetyl-CoA into a histone peptide substrate.

Materials:

Recombinant p300 enzyme

Histone peptide substrate (e.g., H3 or H4 N-terminal peptide)

[3H]acetyl-CoA or [14C]acetyl-CoA

Assay Buffer: 50 mM Tris-HCI (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA
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Stop Solution: Glacial acetic acid

P81 phosphocellulose filter paper

Scintillation fluid

Scintillation counter

Procedure:

Prepare the reaction mixture in the assay buffer containing p300 enzyme and the histone
peptide substrate.

Pre-incubate the mixture at 30°C for 5-10 minutes.

Initiate the reaction by adding [3H]acetyl-CoA or [14C]acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the
reaction is in the linear range.

Stop the reaction by adding glacial acetic acid.

Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

Wash the filter papers three times with 50 mM sodium bicarbonate buffer to remove
unincorporated radiolabeled acetyl-CoA.

Dry the filter papers completely.

Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the
radioactivity using a scintillation counter.

Calculate the amount of incorporated acetyl groups based on the specific activity of the
radiolabeled acetyl-CoA.

Experimental Workflow for Radioactive HAT Assay
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g) Workflow for a Radioactive Filter Binding HAT Assay
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Caption: A step-by-step workflow for a typical radioactive histone acetyltransferase assay.

Chemiluminescent p300 HAT Assay

This is a non-radioactive, ELISA-based assay that is suitable for high-throughput screening of
p300 inhibitors.

Materials:

e p300 Chemiluminescent Assay Kit (commercially available, e.g., from BPS Bioscience)
which typically includes:
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o 96-well plate pre-coated with histone substrate
o Recombinant p300 enzyme

o Acetyl-CoA

o Primary antibody against acetylated lysine

o HRP-labeled secondary antibody

o Chemiluminescent substrate

o Wash and assay buffers

e Luminometer

Procedure:

Rehydrate the wells of the histone-coated 96-well plate with wash buffer.
o Prepare serial dilutions of the test compounds (potential inhibitors).

e Add the p300 enzyme and acetyl-CoA to the wells, followed by the test compounds or
vehicle control.

¢ Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic
reaction to proceed.

e Wash the wells to remove unreacted components.

e Add the primary antibody that specifically recognizes the acetylated histone substrate and
incubate.

e Wash the wells and then add the HRP-labeled secondary antibody and incubate.
e Wash the wells thoroughly to remove unbound secondary antibody.

¢ Add the chemiluminescent HRP substrate to the wells.
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o Immediately measure the luminescence using a microplate reader. The signal intensity is
proportional to the p300 HAT activity.

p300 in Cellular Signaling Pathways

p300's catalytic activity is integral to its function as a master regulator in various signaling
pathways. By acetylating key proteins, p300 modulates their activity, stability, and interactions,
thereby influencing cellular outcomes.

p300 in the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical substrate of p300. In response to cellular stress,
such as DNA damage, p300 is recruited to p53. The acetylation of p53 by p300 at multiple
lysine residues in its C-terminal domain enhances its DNA binding affinity and transcriptional
activity, leading to the activation of target genes involved in cell cycle arrest (e.g., p21) and
apoptosis (e.g., PUMA).

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

p300's Role in the p53-mediated DNA Damage Response
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Caption: A simplified diagram of p300's involvement in the p53 signaling pathway upon DNA
damage.

p300 in the NF-kB Signaling Pathway

The transcription factor NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)
is a key regulator of inflammation, immunity, and cell survival. The RelA (p65) subunit of NF-kB
is a substrate for p300-mediated acetylation. This acetylation enhances the transcriptional
activity of NF-kB, promoting the expression of pro-inflammatory and anti-apoptotic genes.
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p300's Role in Enhancing NF-kB Transcriptional Activity
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Caption: A diagram illustrating how p300 potentiates NF-kB signaling through acetylation.

Conclusion

The characterization of p300's catalytic mechanism as a Theorell-Chance, or "hit-and-run,"
process provides a refined framework for understanding its biological function and for the
rational design of specific inhibitors. The transient nature of the histone-p300 interaction
highlights the dynamic regulation of chromatin structure and gene expression. The quantitative
data and detailed experimental protocols presented in this guide offer valuable resources for
researchers investigating the intricacies of p300 activity and its role in health and disease. As
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our understanding of the structural and mechanistic basis of p300 function continues to evolve,
so too will our ability to develop novel therapeutic strategies that target this critical enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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